
(2Z)-2-Benzylidene-1,3-dioxoindane-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-2-Benzylidene-1,3-dioxoindane-5-carboxylic acid, also known as BDI acid, is a heterocyclic compound that has gained significant attention in the field of organic chemistry due to its unique structural and physicochemical properties. BDI acid is a yellowish powder that is sparingly soluble in water but highly soluble in organic solvents such as ethanol, chloroform, and acetone. This compound has shown potential as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.
Wissenschaftliche Forschungsanwendungen
Enamino Derivatives Synthesis
- Enamino derivatives of 1,3-dioxoindane-2-carboxylic acid, related to (2Z)-2-Benzylidene-1,3-dioxoindane-5-carboxylic acid, can be isolated through careful hydrolysis of their esters, revealing stable acids due to intramolecular hydrogen bonds. This stability offers insights into potential applications in synthetic chemistry (Malamidou-Xenikaki et al., 2008).
In Vitro Cytotoxicity
- Arylamides of 1,3-dioxoindan-2-carboxylic acid demonstrated in vitro cytotoxicity against human cancer cell lines, suggesting potential therapeutic applications in oncology (Jung et al., 2004).
Photoremovable Protecting Groups
- Certain 1,3-dioxoindan-2-yl carboxylic acid esters, related in structure, act as photoremovable protecting groups. This application is significant in photochemistry and could be adapted for controlled release in various chemical processes (Literák et al., 2008).
Organometallic Anticancer Drugs
- Novel 1,3-dioxoindan-2-carboxamide-based complexes, which are structurally similar, have been developed for anticancer applications, leveraging topoisomerase inhibiting properties. This represents a promising area of research in medicinal chemistry (Mokesch et al., 2015).
Biotransformation
- Research on the biotransformation of substituted benzoates into cis-diols by engineered strains of Pseudomonas oleovorans, implies potential biotechnological applications for this chemical structure (Wubbolts & Timmis, 1990).
Coordination Polymers
- Derivatives of 3,5-dihydroxy benzoic acids, similar in structure, have been used to create lanthanide coordination compounds, which are significant in material science for their photophysical properties (Sivakumar et al., 2011).
Eigenschaften
IUPAC Name |
(2Z)-2-benzylidene-1,3-dioxoindene-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10O4/c18-15-12-7-6-11(17(20)21)9-13(12)16(19)14(15)8-10-4-2-1-3-5-10/h1-9H,(H,20,21)/b14-8- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAZONMQZCIBTC-ZSOIEALJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[[[2-(4-methoxyphenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B1364550.png)

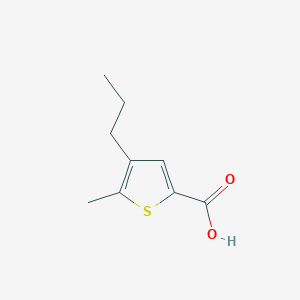

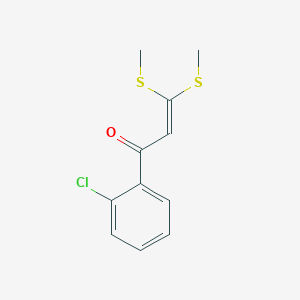
![4-chloro-3-nitrobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone](/img/structure/B1364566.png)
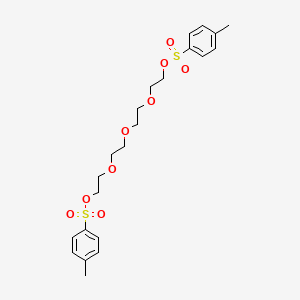
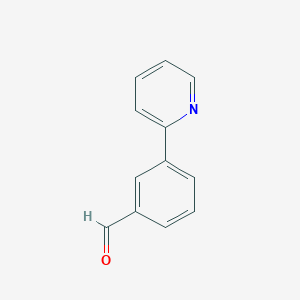
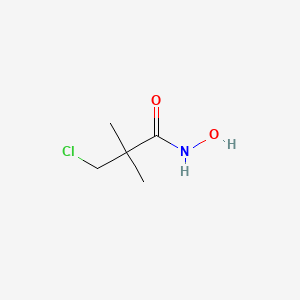
![Methyl 2-amino-7-methoxy-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B1364586.png)